![molecular formula C20H23N3O B1669260 2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol CAS No. 692269-09-3](/img/structure/B1669260.png)

2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol

Overview

Description

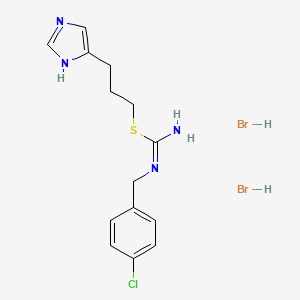

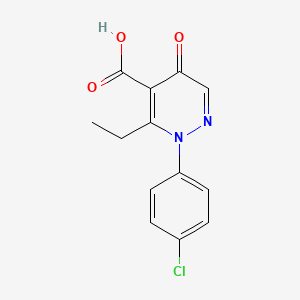

“2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol” is a chemical compound with the CAS Number: 692269-09-3. It has a molecular weight of 321.42 . The compound is solid in physical form .

Molecular Structure Analysis

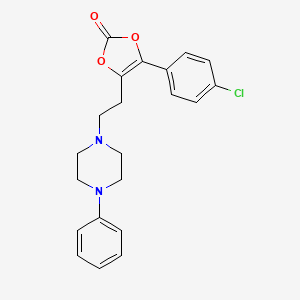

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C20H23N3O/c1-3-8-15-9-7-10-16 (19 (15)24)14-21-20-22-17-11-5-6-12-18 (17)23 (20)13-4-2/h3,5-7,9-12,24H,1,4,8,13-14H2,2H3, (H,21,22) .Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, sealed in dry conditions, at 2-8°C .Scientific Research Applications

High-Performance Thermosets

Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups : Novel benzoxazine monomers containing allyl groups have been synthesized from phenol and Bisphenol A with allylamine and formaldehyde. These monomers undergo thermal cure, forming thermosets with excellent thermomechanical properties, higher glass transition temperatures (ca. 300 °C), and better thermal stability than corresponding polybenzoxazines without allyl groups. This suggests potential applications in creating materials with high thermal resistance and mechanical strength (Agag & Takeichi, 2003).

Antioxidant Activity

Synthesis and Comparative Evaluation of Antioxidant Activity for Derivatives of 2,6-Diisobornylphenol : Derivatives containing heterocyclic (1H-benzo[d]imidazol-1-yl)methyl substituents have been synthesized and evaluated for antioxidant activity using in vitro models. The activity of these derivatives may relate to a membrane stabilizing effect, indicating potential applications in protecting against oxidative stress (Buravlev, Shevchenko, & Kutchin, 2021).

Fluorescence Probes and Sensors

The Synthesis and Fluorescence Properties of a Zn~(2+) Fluorescent Probe : A fluorescent compound has been synthesized and shown to coordinate with Zn2+, resulting in strong fluorescence. This indicates its potential as a fluorescent probe for zinc, useful in bioimaging or sensing applications (Wen-yao, 2012).

A Highly Selective and Biocompatible Chemosensor for Sensitive Detection of Zinc(II) : A compound synthesized via Schiff-base condensation shows selective fluorescence sensing for Zn2+ ions, with potential applications in bioimaging and studying biological processes involving zinc (Dey et al., 2016).

Corrosion Inhibition

Electrochemical, Thermodynamic, and Quantum Chemical Studies of Synthesized Benzimidazole Derivatives as Corrosion Inhibitors : Benzimidazole derivatives have been studied for their inhibitory action against corrosion of steel in acidic solutions. These findings suggest potential applications in industrial settings to protect metals against corrosion (Yadav et al., 2016).

Safety And Hazards

properties

IUPAC Name |

2-prop-2-enyl-6-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-3-8-15-9-7-10-16(19(15)24)14-21-20-22-17-11-5-6-12-18(17)23(20)13-4-2/h3,5-7,9-12,24H,1,4,8,13-14H2,2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHWEWJDCFGRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC(=C3O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5S)-5-[1,2-bis[(4-chlorophenyl)methoxy]ethyl]-2-ethoxy-4-propoxyoxolan-3-ol](/img/structure/B1669186.png)